Semaxinib

Catalog No.
S548161
CAS No.
204005-46-9
M.F
C15H14N2O
M. Wt
238.28 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Semaxinib

CAS Number

204005-46-9

Product Name

Semaxinib

IUPAC Name

3-[(3,5-dimethyl-1H-pyrrol-2-yl)methylidene]-1H-indol-2-one

Molecular Formula

C15H14N2O

Molecular Weight

238.28 g/mol

InChI

InChI=1S/C15H14N2O/c1-9-7-10(2)16-14(9)8-12-11-5-3-4-6-13(11)17-15(12)18/h3-8,16H,1-2H3,(H,17,18)

InChI Key

WUWDLXZGHZSWQZ-UHFFFAOYSA-N

SMILES

Array

solubility

Soluble in DMSO, not in water

Synonyms

3-(2,4-dimethylpyrrol-5-yl)methylidene-indolin-2-one, Semaxinib, SU 5416, SU-5416, SU5416, Sugen 5416

Canonical SMILES

CC1=CC(=C(N1)C=C2C3=CC=CC=C3NC2=O)C

Isomeric SMILES

CC1=CC(=C(N1)/C=C\2/C3=CC=CC=C3NC2=O)C

The exact mass of the compound Semaxanib is 238.11061 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 696819. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Azoles - Pyrroles - Supplementary Records. It belongs to the ontological category of pyrroles in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Semaxinib, also known as SU5416, is a synthetic, oxindole-based small molecule recognized as a potent and selective inhibitor of the Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2, also known as KDR/Flk-1) tyrosine kinase. It functions as an ATP-competitive inhibitor, directly targeting the catalytic activity of VEGFR-2, which is a primary mediator of angiogenesis—the formation of new blood vessels. This targeted mechanism allows for the specific interruption of VEGF-induced endothelial cell proliferation and survival signaling pathways, making it a critical tool for investigating angiogenesis in various physiological and pathological contexts, particularly in oncology research.

While other tyrosine kinase inhibitors like Sunitinib (SU11248) or SU6668 also target VEGFR-2, they are multi-targeted agents that simultaneously inhibit other kinase families, such as Platelet-Derived Growth Factor Receptors (PDGFR) and c-Kit. This broader activity profile, while beneficial in certain therapeutic contexts, can introduce significant confounding variables in mechanistic studies of angiogenesis. Procuring Semaxinib is indicated when the experimental goal is to specifically isolate the effects of VEGFR-2 inhibition without simultaneously perturbing PDGFR-beta or c-Kit signaling pathways, which are involved in distinct processes like pericyte recruitment and tumor cell proliferation. The use of a multi-targeted inhibitor where a selective one is needed can lead to misinterpretation of results, attributing effects to VEGFR-2 blockade that may actually stem from off-target activities.

High Kinase Selectivity for VEGFR-2 Over PDGFRβ

Semaxinib demonstrates a clear selectivity profile, inhibiting the VEGFR-2 (Flk-1/KDR) kinase with significantly higher potency than the Platelet-Derived Growth Factor Receptor Beta (PDGFRβ). In biochemical assays, Semaxinib was found to be approximately 20-fold more selective for VEGFR compared to PDGFRβ.

Evidence DimensionKinase Inhibition Selectivity (IC50)
Target Compound DataIC50 for VEGFR-2 is 1.23 µM
Comparator Or BaselineIC50 for PDGFRβ is ~20.3 µM
Quantified DifferenceApproximately 20-fold more selective for VEGFR-2 over PDGFRβ
ConditionsCell-free autophosphorylation assays using NIH 3T3 cells overexpressing the respective receptors.

This selectivity allows researchers to specifically probe VEGFR-2 mediated angiogenesis without the confounding effects of potent PDGFRβ inhibition, which is critical for clarifying pathway-specific mechanisms.

Differential Efficacy in Vivo Compared to Multi-Targeted Inhibitors

In vivo studies highlight the functional consequence of Semaxinib's selectivity. In a mouse model of pancreatic islet cancer, treatment with Semaxinib alone was effective against early-stage angiogenic lesions but not large, well-vascularized tumors. In contrast, SU6668, a multi-targeted inhibitor with additional potent activity against PDGFR, was able to disrupt these larger tumors by detaching pericytes. This demonstrates that while Semaxinib potently inhibits endothelial cell-driven angiogenesis, it does not strongly affect the pericyte stabilization of vessels mediated by PDGFR, unlike broader-spectrum agents.

Evidence DimensionTumor Vascular Disruption
Target Compound DataEffective against early-stage lesions; does not induce significant regression or pericyte detachment in large, established tumors.
Comparator Or BaselineSU6668 (VEGFR/PDGFR/FGFR inhibitor) forces regression of 40% of tumor blood vessels and elicits pericyte detachment in large tumors.
Quantified DifferenceQualitative difference in ability to regress established, pericyte-covered tumor vasculature.
ConditionsRIP1-Tag2 mouse model of pancreatic islet cancer.

This evidence provides a clear rationale for selecting Semaxinib to study early-stage or pericyte-independent angiogenesis, while choosing a multi-targeted inhibitor like SU6668 is necessary to address pericyte-stabilized vasculature.

Defined Solubility Profile for Reliable Stock Preparation and In Vivo Formulation

Semaxinib exhibits well-characterized solubility in dimethyl sulfoxide (DMSO), a common solvent for in vitro and in vivo preclinical studies. Technical datasheets report consistent solubility values, with figures ranging from ≥11.9 mg/mL to 40 mg/mL, often requiring warming or sonication to achieve higher concentrations. For in vivo work, established formulation protocols exist, such as a suspension in 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline. This contrasts with compounds that may have poor or inconsistent solubility data, complicating the preparation of reliable, reproducible dosing solutions.

Evidence DimensionSolubility in DMSO
Target Compound Data≥11.9 mg/mL to 40 mg/mL (167.86 mM)
Comparator Or BaselineGeneral baseline for research compounds requiring reliable stock solution preparation.
Quantified DifferenceN/A (Provides a quantitative baseline for processability)
ConditionsStandard laboratory conditions; warming or sonication may be required for maximum solubility.

A well-documented solubility and established formulation protocols reduce experimental variability and save development time, ensuring consistent compound delivery for both cell-based assays and animal studies.

Mechanistic Studies of VEGFR-2 Dependent Angiogenesis

Due to its high selectivity for VEGFR-2 over other kinases like PDGFRβ, Semaxinib is the appropriate tool for experiments designed to isolate and study the specific contribution of the VEGFR-2 signaling pathway to endothelial cell proliferation, migration, and tube formation, without interference from pathways governing vascular maturation.

In Vivo Models of Early-Stage Tumor Angiogenesis

In preclinical models where the goal is to inhibit the initial stages of tumor vascularization, which are primarily driven by VEGF/VEGFR-2, Semaxinib provides a targeted approach. Its demonstrated efficacy in inhibiting growth of early-stage lesions makes it suitable for prevention or early intervention studies.

Control Compound in Kinase Inhibitor Screening

As a well-characterized inhibitor with a specific selectivity profile, Semaxinib serves as an ideal reference compound in screening campaigns. It can be used as a positive control for VEGFR-2 inhibition and as a selectivity benchmark to characterize the activity of novel, multi-targeted kinase inhibitors.

Investigating Resistance Mechanisms to Anti-Angiogenic Therapy

By specifically blocking the VEGFR-2 pathway, Semaxinib can be used to model tumor responses and the development of resistance. The observation that it is less effective against mature, pericyte-covered vessels allows for the study of how tumors escape VEGFR-2 blockade by upregulating alternative survival mechanisms, such as those involving pericytes and the PDGFR pathway.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

2.5

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

2

Exact Mass

238.110613074 Da

Monoisotopic Mass

238.110613074 Da

Heavy Atom Count

18

Appearance

Yellow to orange solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

71IA9S35AJ

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

Investigated for use/treatment in colorectal cancer and lung cancer.

Pharmacology

Semaxanib is a quinolone derivative with potential antineoplastic activity. Semaxanib reversibly inhibits ATP binding to the tyrosine kinase domain of vascular endothelial growth factor receptor 2 (VEGFR2), which may inhibit VEGF-stimulated endothelial cell migration and proliferation and reduce the tumor microvasculature. This agent also inhibits the phosphorylation of the stem cell factor receptor tyrosine kinase c-kit, often expressed in acute myelogenous leukemia cells.

MeSH Pharmacological Classification

Angiogenesis Inhibitors

KEGG Target based Classification of Drugs

Protein kinases
Receptor tyrosine kinases (RTK)
PDGFR family
KIT (CD117) [HSA:3815] [KO:K05091]

Pictograms

Irritant

Irritant

Other CAS

204005-46-9
194413-58-6

Wikipedia

Semaxanib

Dates

Last modified: 08-15-2023
1: Yoshizawa Y, Ogawara KI, Fushimi A, Abe S, Ishikawa K, Araki T, Molema G, Kimura T, Higaki K. Deeper Penetration into Tumor Tissues and Enhanced in Vivo Antitumor Activity of Liposomal Paclitaxel by Pretreatment with Angiogenesis Inhibitor SU5416. Mol Pharm. 2012 Nov 14. [Epub ahead of print] PubMed PMID: 23134499.
2: Cui W, Zhang Z, Li W, Mak S, Hu S, Zhang H, Yuan S, Rong J, Choi TC, Lee SM, Han Y. Unexpected neuronal protection of SU5416 against 1-Methyl-4-phenylpyridinium ion-induced toxicity via inhibiting neuronal nitric oxide synthase. PLoS One. 2012;7(9):e46253. doi: 10.1371/journal.pone.0046253. Epub 2012 Sep 25. PubMed PMID: 23049997; PubMed Central PMCID: PMC3457988.
3: Mezrich JD, Nguyen LP, Kennedy G, Nukaya M, Fechner JH, Zhang X, Xing Y, Bradfield CA. SU5416, a VEGF receptor inhibitor and ligand of the AHR, represents a new alternative for immunomodulation. PLoS One. 2012;7(9):e44547. doi: 10.1371/journal.pone.0044547. Epub 2012 Sep 6. PubMed PMID: 22970246; PubMed Central PMCID: PMC3435281.
4: Kim SH, Kang JG, Kim CS, Ihm SH, Choi MG, Yoo HJ, Lee SJ. CCAAT/Enhancer-binding protein-homologous protein sensitizes to SU5416 by modulating p21 and PI3K/Akt signal pathway in FRO anaplastic thyroid carcinoma cells. Horm Metab Res. 2013 Jan;45(1):9-14. doi: 10.1055/s-0032-1323680. Epub 2012 Aug 23. PubMed PMID: 22918703.
5: Lang M, Kojonazarov B, Tian X, Kalymbetov A, Weissmann N, Grimminger F, Kretschmer A, Stasch JP, Seeger W, Ghofrani HA, Schermuly RT. The soluble guanylate cyclase stimulator riociguat ameliorates pulmonary hypertension induced by hypoxia and SU5416 in rats. PLoS One. 2012;7(8):e43433. doi: 10.1371/journal.pone.0043433. Epub 2012 Aug 17. PubMed PMID: 22912874; PubMed Central PMCID: PMC3422306.
6: Mizuno S, Farkas L, Al Husseini A, Farkas D, Gomez-Arroyo J, Kraskauskas D, Nicolls MR, Cool CD, Bogaard HJ, Voelkel NF. Severe pulmonary arterial hypertension induced by SU5416 and ovalbumin immunization. Am J Respir Cell Mol Biol. 2012 Nov;47(5):679-87. doi: 10.1165/rcmb.2012-0077OC. Epub 2012 Jul 27. PubMed PMID: 22842496.
7: Chyou S, Tian S, Ekland EH, Lu TT. Normalization of the lymph node T cell stromal microenvironment in lpr/lpr mice is associated with SU5416-induced reduction in autoantibodies. PLoS One. 2012;7(3):e32828. doi: 10.1371/journal.pone.0032828. Epub 2012 Mar 6. PubMed PMID: 22412930; PubMed Central PMCID: PMC3295768.
8: Ren W, Zhang R, Wu B, Wooley PH, Hawkins M, Markel DC. Effects of SU5416 and a vascular endothelial growth factor neutralizing antibody on wear debris-induced inflammatory osteolysis in a mouse model. J Inflamm Res. 2011;4:29-38. doi: 10.2147/JIR.S16232. Epub 2011 Mar 2. PubMed PMID: 22096367; PubMed Central PMCID: PMC3218747.
9: Keskin U, Totan Y, Karadağ R, Erdurmuş M, Aydın B. Inhibitory effects of SU5416, a selective vascular endothelial growth factor receptor tyrosine kinase inhibitor, on experimental corneal neovascularization. Ophthalmic Res. 2012;47(1):13-8. doi: 10.1159/000324994. Epub 2011 Jun 21. PubMed PMID: 21691137.
10: Mohan N, Karmakar S, Banik NL, Ray SK. SU5416 and EGCG work synergistically and inhibit angiogenic and survival factors and induce cell cycle arrest to promote apoptosis in human malignant neuroblastoma SH-SY5Y and SK-N-BE2 cells. Neurochem Res. 2011 Aug;36(8):1383-96. doi: 10.1007/s11064-011-0463-9. Epub 2011 Apr 7. PubMed PMID: 21472456.

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